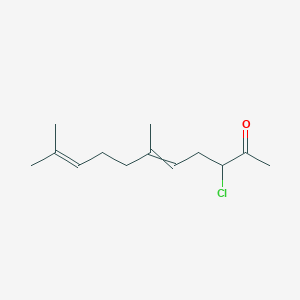
3-Chloro-6,10-dimethylundeca-5,9-dien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6,10-dimethylundeca-5,9-dien-2-one is an organic compound with the molecular formula C13H21ClO. It is a derivative of geranylacetone, a compound known for its applications in various fields, including perfumery and organic synthesis. This compound is characterized by its unique structure, which includes a chlorine atom, making it distinct from its parent compound.
Métodos De Preparación
The synthesis of 3-Chloro-6,10-dimethylundeca-5,9-dien-2-one typically involves the chlorination of 6,10-dimethylundeca-5,9-dien-2-one. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity.
Análisis De Reacciones Químicas
3-Chloro-6,10-dimethylundeca-5,9-dien-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Chloro-6,10-dimethylundeca-5,9-dien-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6,10-dimethylundeca-5,9-dien-2-one involves its interaction with specific molecular targets. The chlorine atom in the compound can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
3-Chloro-6,10-dimethylundeca-5,9-dien-2-one can be compared with similar compounds such as:
6,10-Dimethylundeca-5,9-dien-2-one: The parent compound without the chlorine atom.
Geranylacetone: A related compound used in perfumery and organic synthesis.
Farnesylacetone: Another derivative with similar structural features.
The uniqueness of this compound lies in its chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
68119-13-1 |
|---|---|
Fórmula molecular |
C13H21ClO |
Peso molecular |
228.76 g/mol |
Nombre IUPAC |
3-chloro-6,10-dimethylundeca-5,9-dien-2-one |
InChI |
InChI=1S/C13H21ClO/c1-10(2)6-5-7-11(3)8-9-13(14)12(4)15/h6,8,13H,5,7,9H2,1-4H3 |
Clave InChI |
HWKMZPZRDBTGOA-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCC(C(=O)C)Cl)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


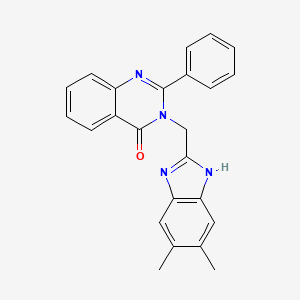


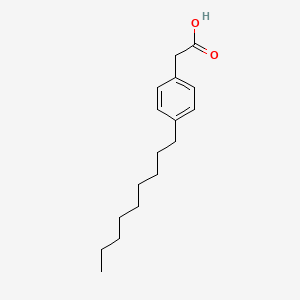
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

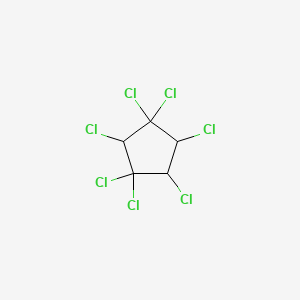
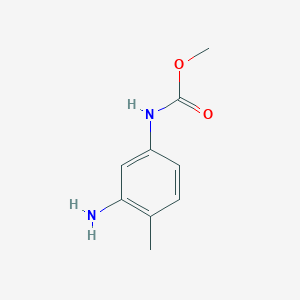

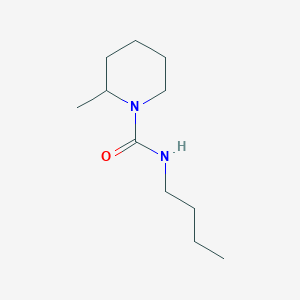

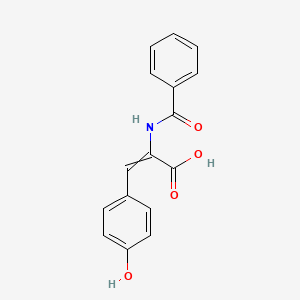

![1-Methyl-2-[(trimethylsilyl)methylidene]aziridine](/img/structure/B14481337.png)
